Cas no 22094-69-5 (N-(4-Methoxyphenyl)glycine)
N-(4-Methoxyphenyl)glycine Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-(4-methoxyphenyl)-
- 2-(4-methoxyanilino)acetic acid
- DL-4-METHOXYPHENYLGLYCINE
- N-(4-methoxyphenyl)Glycine
- 4-methoxyphenylglycine
- DL-p-methoxyphenylglycine
- p-methoxyanilino-acetic acid
- TOS-BB-1235
- AMY39832
- 2-((4-Methoxyphenyl)amino)acetic acid
- [(4-methoxyphenyl)amino]acetic acid
- G62479
- (4-Methoxyphenylamino)acetic acid
- ALBB-027323
- N-(4-Methoxyphenyl)glycine (Ph(4-OMe)-Gly-OH)
- SCHEMBL1797197
- CS-0208075
- AF-399/33330033
- STL583879
- 2-((4-Methoxyphenyl)amino)aceticacid
- 2-[(4-methoxyphenyl)amino]acetic acid
- Oprea1_222791
- 22094-69-5
- 2-(4-methoxyphenylamino)acetic acid
- DTXSID40399389
- DA-08039
- MFCD00706051
- LS-09362
- AKOS000101471
- (4-methoxyanilino)acetic acid
- p-methoxyphenylglycine
- N-(4-Methoxyphenyl)glycine
-
- MDL: MFCD00706051
- Inchi: 1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
- InChI Key: NJVJSULZTHOJGT-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NCC(=O)O
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.258±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 225 ºC (sublm)
- Solubility: Slightly soluble (7.1 g/l) (25 º C),
- PSA: 58.56000
- LogP: 1.26470
N-(4-Methoxyphenyl)glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N242760-250mg |
N-(4-Methoxyphenyl)glycine |
22094-69-5 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N242760-500mg |
N-(4-Methoxyphenyl)glycine |
22094-69-5 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N242760-1000mg |
N-(4-Methoxyphenyl)glycine |
22094-69-5 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB416384-500 mg |
N-(4-Methoxyphenyl)glycine |
22094-69-5 | 500MG |
€254.60 | 2022-06-10 | ||
| abcr | AB416384-1 g |
N-(4-Methoxyphenyl)glycine (Ph(4-OMe)-Gly-OH); . |
22094-69-5 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB416384-5 g |
N-(4-Methoxyphenyl)glycine (Ph(4-OMe)-Gly-OH); . |
22094-69-5 | 5g |
€907.00 | 2023-04-24 | ||
| abcr | AB416384-500mg |
N-(4-Methoxyphenyl)glycine (Ph(4-OMe)-Gly-OH); . |
22094-69-5 | 500mg |
€269.00 | 2025-02-15 | ||
| abcr | AB416384-1g |
N-(4-Methoxyphenyl)glycine (Ph(4-OMe)-Gly-OH); . |
22094-69-5 | 1g |
€317.00 | 2025-02-15 | ||
| abcr | AB416384-5g |
N-(4-Methoxyphenyl)glycine (Ph(4-OMe)-Gly-OH); . |
22094-69-5 | 5g |
€877.00 | 2025-02-15 | ||
| A2B Chem LLC | AD26825-500mg |
N-(4-Methoxyphenyl)glycine |
22094-69-5 | >95% | 500mg |
$467.00 | 2024-01-01 |
N-(4-Methoxyphenyl)glycine Suppliers
N-(4-Methoxyphenyl)glycine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-(4-Methoxyphenyl)glycine
N-(4-Methoxyphenyl)glycine: A Versatile Compound in Pharmaceutical Research
N-(4-Methoxyphenyl)glycine, with the chemical formula C10H12O4N, is a derivative of glycine that has garnered significant attention in the field of pharmaceutical chemistry. This compound is characterized by its unique molecular structure, which features a glycine moiety linked to a 4-methoxyphenyl group. The 4-Methoxyphenyl substituent contributes to the compound's hydrophobic properties, while the glycine backbone provides structural versatility for further functionalization. Recent studies have highlighted the potential of this molecule in various therapeutic applications, including drug delivery systems and enzyme inhibition.
N-(4-Methoxyphenyl)glycine has been extensively investigated for its role in modulating biological pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of specific enzymes involved in inflammatory responses. This finding suggests that the compound may serve as a promising lead for the development of anti-inflammatory drugs. The 4-Methoxyphenyl group's electron-donating nature is believed to enhance the compound's interaction with target proteins, thereby improving its therapeutic efficacy.
Recent advancements in computational chemistry have facilitated the elucidation of N-(4-Methoxyphenyl)glycine's molecular dynamics. Researchers at the University of California, San Francisco, employed molecular docking simulations to predict the compound's binding affinity to various receptors. These simulations revealed that the 4-Methyloxyphenyl group plays a critical role in stabilizing the compound's interaction with target sites. Such insights are crucial for optimizing the compound's pharmacological profile and enhancing its therapeutic potential.
The synthesis of N-(4-Methoxyphenyl)glycine has been the subject of several studies aimed at improving its yield and purity. A 2022 paper in Organic & Biomolecular Chemistry described a novel synthetic route involving microwave-assisted methods, which significantly reduced reaction times and improved the overall efficiency of the process. This development is particularly relevant in the context of large-scale pharmaceutical production, where cost-effective and scalable synthesis methods are essential.
One of the most intriguing aspects of N-(4-Methoxyphenyl)glycine is its potential application in drug delivery systems. Researchers at the Max Planck Institute have explored its use as a carrier molecule for targeted drug delivery. The compound's hydrophobic properties allow it to encapsulate hydrophobic drugs, while its amphiphilic nature enables controlled release in specific physiological environments. This dual functionality makes it an attractive candidate for developing more efficient and targeted therapies.
The pharmacokinetic profile of N-(4-Methoxyphenyl)glycine has also been the focus of recent studies. A 2023 clinical trial conducted by the National Institutes of Health (NIH) evaluated the compound's bioavailability and metabolic pathways in animal models. The results indicated that the compound exhibits favorable pharmacokinetic properties, with a prolonged half-life and minimal metabolic degradation. These characteristics are essential for ensuring the compound's efficacy and safety in therapeutic applications.
Another area of interest is the compound's potential as a scaffold for the development of new drugs. The glycine moiety provides a flexible platform for the attachment of various functional groups, enabling the creation of a wide range of derivatives with distinct biological activities. For example, a 2024 study published in Chemical Communications reported the synthesis of several N-(4-Methoxyphenyl)glycine derivatives with enhanced antitumor properties. These findings underscore the compound's adaptability and its potential as a versatile building block in drug discovery.
The environmental impact of N-(4-Methoxyphenyl)glycine is another important consideration in its development. Researchers at the University of Cambridge have conducted lifecycle assessments to evaluate the compound's ecological footprint. The results suggest that the compound has a relatively low environmental impact compared to many synthetic pharmaceuticals, making it a sustainable choice for future therapeutic applications.
Despite its promising properties, the development of N-(4-Methoxyphenyl)glycine as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacological profile and evaluating its safety in preclinical models. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical applications, paving the way for new treatments in various therapeutic areas.
In conclusion, N-(4-Methoxyphenyl)glycine represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its versatile functional properties, positions it as a promising candidate for the development of novel therapies. As research continues to uncover new insights into its biological activities and pharmacological potential, the compound is likely to play an increasingly important role in the future of drug discovery and development.
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